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Compound of Interest

Compound Name: SKLB102

Cat. No.: B2402192 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of SKLB1002, a

potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), in

various cell culture experiments. This document outlines the mechanism of action, provides

detailed experimental protocols, summarizes quantitative data, and includes visual diagrams to

facilitate the application of SKLB1002 in angiogenesis and cancer research.

Note: The compound "SKLB102" as specified in the query is not readily found in the scientific

literature. It is highly probable that this is a typographical error and the intended compound is

SKLB1002, a well-characterized VEGFR2 inhibitor developed at the State Key Laboratory of

Biotherapy. This document will proceed under the assumption that the compound of interest is

SKLB1002.

Introduction to SKLB1002
SKLB1002 is a small molecule inhibitor that selectively targets the ATP-binding site of

VEGFR2, a key mediator of angiogenesis.[1] By inhibiting VEGFR2, SKLB1002 effectively

blocks the downstream signaling pathways that are crucial for endothelial cell proliferation,

migration, invasion, and the formation of new blood vessels.[2][3] Its anti-angiogenic properties

make it a valuable tool for studying tumor growth and for the development of novel anti-cancer

therapies.[3][4]
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Mechanism of Action
SKLB1002 exerts its biological effects by inhibiting the phosphorylation of VEGFR2. This action

blocks the activation of downstream signaling cascades, primarily the MAPK (mitogen-activated

protein kinase) pathway, which includes ERK1/2, JNK, and p38.[2] The inhibition of these

pathways ultimately leads to a reduction in the key cellular processes required for

angiogenesis.

Data Presentation
The following tables summarize the quantitative data regarding the inhibitory activity of

SKLB1002.

Table 1: In Vitro Inhibitory Activity of SKLB1002

Target/Cell Line Assay Type IC50 Value Reference

VEGFR2 Kinase Assay 32 nM [1]

c-Kit Kinase Assay 0.62 µM [1]

Ret Kinase Assay 2.5 µM [1]

FMS Kinase Assay 2.9 µM [1]

PDGFRα Kinase Assay 3.1 µM [1]

Aurora A Kinase Assay 3.9 µM [1]

HUVEC Cell Viability Effective at 10-50 nM [2]

Table 2: Antiproliferative Activity of SKLB1002 in Cancer Cell Lines
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Cell Line Cancer Type IC50 Value Reference

SW620 Colorectal Carcinoma

Data not available in

searched literature.

However, in vivo

studies show

significant tumor

growth inhibition.[1]

HepG2
Hepatocellular

Carcinoma

Data not available in

searched literature.

However, in vivo

studies show

significant tumor

growth inhibition.[1]

Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the anti-

angiogenic effects of SKLB1002.

General Cell Culture and SKLB1002 Preparation
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for in

vitro angiogenesis assays. Cancer cell lines such as SW620 (colorectal) and HepG2 (liver)

can be used to study the anti-tumor effects.

Culture Media: Culture HUVECs in Endothelial Cell Growth Medium. For cancer cell lines,

use appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine

Serum (FBS) and 1% penicillin-streptomycin.

SKLB1002 Stock Solution: Prepare a high-concentration stock solution of SKLB1002 (e.g.,

10 mM) in dimethyl sulfoxide (DMSO). Store at -20°C.

Working Solutions: Dilute the stock solution in the appropriate cell culture medium to the

desired final concentrations for your experiments. Ensure the final DMSO concentration in

the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
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Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

HUVECs or cancer cell lines

96-well plates

Complete culture medium

SKLB1002

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

Microplate reader

Protocol:

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to

adhere overnight.

Treat the cells with various concentrations of SKLB1002 (e.g., 1, 10, 50, 100, 500 nM) and a

vehicle control (DMSO).

Incubate for the desired period (e.g., 24, 48, or 72 hours).

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan

crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage of the vehicle-treated control.
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Cell Proliferation Assay (EdU Incorporation Assay)
This assay measures DNA synthesis as a direct marker of cell proliferation.

Materials:

HUVECs

24-well plates

Complete culture medium

SKLB1002

EdU (5-ethynyl-2´-deoxyuridine) incorporation assay kit

Fluorescence microscope

Protocol:

Seed HUVECs in a 24-well plate.

Treat cells with SKLB1002 and a vehicle control.

Add EdU to the culture medium and incubate for a specified period (e.g., 2-4 hours) to allow

for its incorporation into newly synthesized DNA.

Fix and permeabilize the cells according to the kit manufacturer's instructions.

Perform the click chemistry reaction to label the incorporated EdU with a fluorescent dye.

Counterstain the cell nuclei with Hoechst or DAPI.

Visualize and quantify the percentage of EdU-positive cells using a fluorescence microscope.

Cell Migration Assay (Wound Healing Assay)
This assay assesses the ability of cells to migrate and close a "wound" created in a confluent

monolayer.
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Materials:

HUVECs

24-well plates

Complete culture medium

SKLB1002

Sterile 200 µL pipette tip

Microscope with a camera

Protocol:

Seed HUVECs in a 24-well plate and grow them to a confluent monolayer.

Create a scratch (wound) in the monolayer using a sterile pipette tip.

Wash the wells with PBS to remove detached cells.

Add fresh medium containing different concentrations of SKLB1002 or a vehicle control.

Capture images of the wound at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).

Measure the width of the wound at different points and calculate the percentage of wound

closure over time.

Cell Invasion Assay (Transwell Assay)
This assay measures the ability of cells to invade through a basement membrane matrix.

Materials:

HUVECs or cancer cell lines

24-well Transwell inserts (8 µm pore size)
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Matrigel or other basement membrane extract

Serum-free medium

Complete medium (as a chemoattractant)

SKLB1002

Cotton swabs

Crystal violet stain

Protocol:

Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to

solidify.

Serum-starve the cells for several hours.

Resuspend the cells in serum-free medium containing SKLB1002 or a vehicle control.

Add the cell suspension to the upper chamber of the inserts.

Add complete medium (containing FBS as a chemoattractant) to the lower chamber.

Incubate for 24-48 hours.

Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

Count the number of stained cells in several random fields under a microscope.

Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures on a

basement membrane matrix.

Materials:
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HUVECs

96-well plate

Matrigel

Complete culture medium

SKLB1002

Microscope with a camera

Protocol:

Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

Harvest HUVECs and resuspend them in medium containing various concentrations of

SKLB1002 or a vehicle control.

Seed the cells onto the Matrigel-coated wells.

Incubate for 4-18 hours to allow for tube formation.

Capture images of the tube-like structures using a microscope.

Quantify the extent of tube formation by measuring parameters such as the number of

branch points and total tube length using image analysis software.

Western Blot for VEGFR2 Phosphorylation
This technique is used to detect the phosphorylation status of VEGFR2 upon VEGF stimulation

and the inhibitory effect of SKLB1002.

Materials:

HUVECs

Serum-free medium
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VEGF

SKLB1002

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and electrophoresis apparatus

PVDF membrane and transfer apparatus

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies (anti-phospho-VEGFR2, anti-total VEGFR2, anti-GAPDH)

HRP-conjugated secondary antibody

ECL detection reagent

Chemiluminescence imaging system

Protocol:

Serum-starve HUVECs for several hours.

Pre-treat the cells with SKLB1002 or vehicle control for 1-2 hours.

Stimulate the cells with VEGF (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes).

Lyse the cells and quantify the protein concentration.

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane and incubate with the primary antibody against phospho-VEGFR2

overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.
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Detect the signal using an ECL reagent.

Strip the membrane and re-probe with antibodies against total VEGFR2 and a loading

control (e.g., GAPDH) to ensure equal protein loading.

Mandatory Visualizations
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Caption: Mechanism of action of SKLB1002 in inhibiting the VEGFR2 signaling pathway.

Experimental Workflow: Cell Viability (MTT) Assay
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Caption: Workflow for determining cell viability using the MTT assay.
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Experimental Workflow: Transwell Invasion Assay
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Caption: Workflow for the Transwell cell invasion assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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